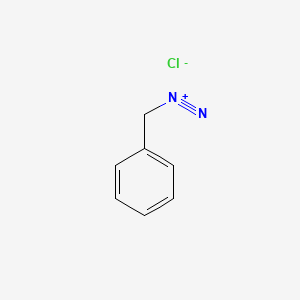

1-Phenylmethanediazonium chloride

Description

Properties

CAS No. |

90740-03-7 |

|---|---|

Molecular Formula |

C7H7ClN2 |

Molecular Weight |

154.60 g/mol |

IUPAC Name |

phenylmethanediazonium;chloride |

InChI |

InChI=1S/C7H7N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1 |

InChI Key |

JZBRYGBDIVHLPE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]#N.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloro-N-methyl-1-phenylpropan-2-amine hydrochloride ()

- CAS : 25394-24-5

- Molecular Formula : C₁₀H₁₅Cl₂N

- Structure : Features a chlorinated phenyl group, a methyl-substituted amine, and a hydrochloride counterion.

- Key Differences :

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride ()

- CAS : 1909319-89-6

- Molecular Formula : C₁₀H₁₂Cl₃N₃

- Structure : Combines a chlorinated benzene ring with an imidazole substituent and an amine group, stabilized by two hydrochloride ions.

- The dihydrochloride counterion contrasts with the single chloride in diazonium salts, influencing solubility and ionic strength .

[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride ()

- CAS : 1177297-60-7

- Molecular Formula : C₈H₁₅Cl₂N₃

- Structure : Contains a pyrazole-substituted cyclopropane ring and an amine group.

- Key Differences :

Structural and Functional Comparison Table

| Compound | CAS | Molecular Formula | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | 100-34-5 | C₆H₅N₂⁺Cl⁻ | Diazonium ion, Chloride | High (thermal decomposition) | Azo dyes, Arylation agents |

| 1-Chloro-N-methyl-1-phenylpropan-2-amine HCl | 25394-24-5 | C₁₀H₁₅Cl₂N | Chloroalkane, Amine | Moderate | Pharmaceuticals |

| [2-Chloro-6-(imidazolyl)phenyl]methanamine diHCl | 1909319-89-6 | C₁₀H₁₂Cl₃N₃ | Imidazole, Amine, Dihydrochloride | Low | Bioactive molecule design |

| [1-(Pyrazolylmethyl)cyclopropyl]methanamine diHCl | 1177297-60-7 | C₈H₁₅Cl₂N₃ | Pyrazole, Cyclopropane | Moderate | Coordination chemistry |

Research Findings and Limitations

- Reactivity : Diazonium salts like this compound exhibit unmatched electrophilicity, enabling rapid aryl radical formation under mild conditions. In contrast, the amine- and heterocycle-containing analogs prioritize stability and biological interactions .

- Synthetic Utility : While diazonium salts are pivotal in Sandmeyer and Gomberg-Bachmann reactions, the compared compounds are tailored for medicinal chemistry or ligand synthesis .

- Data Gaps : The provided evidence lacks direct comparative studies on thermal stability or reaction kinetics, necessitating further experimental validation.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Phenylmethanediazonium chloride, and how do solvent choices influence reaction outcomes?

this compound is synthesized via diazotization of benzylamine derivatives under acidic conditions. Key parameters include:

- Temperature control : Maintain 0–5°C to stabilize the diazonium intermediate and prevent premature decomposition .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance solubility of intermediates, while dichloromethane (DCM) may reduce side reactions in non-aqueous systems .

- Acid choice : HCl is typically used to protonate the amine precursor, but excess acid can accelerate decomposition; stoichiometric optimization is critical.

Methodological recommendation : Use low-temperature NMR to monitor intermediate formation and quantify yields via iodometric titration .

Q. How can researchers characterize the purity and stability of this compound?

- Purity analysis :

- Stability assessment :

Advanced Research Questions

Q. What mechanistic insights explain the decomposition pathways of this compound under photolytic vs. thermal conditions?

- Photolytic decomposition : UV irradiation generates aryl radicals via homolytic N cleavage, leading to coupling products (e.g., biaryls). Use EPR spectroscopy to detect radical intermediates .

- Thermal decomposition : Proceeds via heterolytic pathways, forming carbocations that react with nucleophiles (e.g., HO → benzyl alcohol). Kinetic studies (Arrhenius plots) reveal activation energies >80 kJ/mol .

- Contradiction resolution : Conflicting reports on dominant pathways may arise from solvent effects (e.g., DMF stabilizes carbocations, while DCM favors radicals). Replicate experiments with deuterated solvents to track hydrogen abstraction .

Q. How can computational methods predict the reactivity of this compound in novel coupling reactions?

- DFT calculations : Model the transition state of aryl diazonium salts with substrates (e.g., graphene, nanoparticles). Focus on electrophilicity (Fukui indices) at the diazo group .

- Machine learning : Train models on existing diazonium reaction datasets to predict regioselectivity in C–C bond-forming reactions. Validate with experimental Hammett plots .

- Limitations : Solvent effects and steric hindrance are poorly captured in silico; hybrid experimental-computational workflows are recommended .

Q. How should researchers address contradictory data on the catalytic efficiency of metal salts in diazonium-mediated reactions?

- Case study : Copper vs. palladium catalysts in Sandmeyer reactions.

- Controlled variables : Fix substrate concentration, temperature, and solvent (e.g., aqueous HCl).

- Contradiction source : Trace impurities (e.g., iodide) may alter metal redox states. Use ICP-MS to quantify metal speciation .

- Statistical approach : Apply multivariate ANOVA to isolate catalyst effects from environmental variables. Replicate studies with ultrapure reagents .

Methodological Resources

| Parameter | Technique | Key Reference |

|---|---|---|

| Diazonium stability | Accelerated degradation + HPLC | |

| Radical detection | EPR spectroscopy | |

| Computational modeling | DFT (Gaussian, ORCA) | |

| Catalyst analysis | ICP-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.